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Compound of Interest

Compound Name: Rhodium acetate

Cat. No.: B1295764 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for

rhodium(II) acetate, a key organometallic complex with significant applications in catalysis and

pharmaceutical development. This document details its Nuclear Magnetic Resonance (NMR),

Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic characteristics, offering insights into

its unique dimeric "paddlewheel" structure.

Spectroscopic Data Summary
The following tables summarize the key quantitative spectroscopic data for rhodium(II) acetate

and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Precise ¹H and ¹³C NMR data for the unsolvated rhodium(II) acetate dimer are challenging to

obtain due to its paramagnetic nature and tendency to form adducts. The data presented below

are for a representative adduct and should be interpreted with this consideration.

Table 1: ¹H and ¹³C NMR Data for a Rhodium(II) Acetate Adduct
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Nucleus
Chemical Shift (δ)
ppm

Multiplicity Assignment

¹H 1.83 Singlet

Methyl protons of

bridging acetate

ligands

¹³C 190.96 -
Carboxylate carbons

of equatorial acetates

22.91 -
Methyl carbons of

bridging acetates

Note: Data corresponds to a 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) adduct in CDCl₃. The

presence of axial ligands can influence the chemical shifts.

Table 2: ¹⁰³Rh NMR Data for Rhodium(II) Acetate Dimer

Nucleus Chemical Shift (δ) ppm Solvent

¹⁰³Rh 7301 CD₃CN

Infrared (IR) Spectroscopy
The IR spectrum of rhodium(II) acetate is characterized by strong absorptions corresponding to

the carboxylate groups.

Table 3: Characteristic IR Absorption Bands for Rhodium(II) Acetate

Wavenumber (cm⁻¹) Intensity Assignment

~1580 Strong Asymmetric ν(COO) stretch

~1420 Strong Symmetric ν(COO) stretch

~700-600 Medium O-C-O bending mode

~400-300 Medium ν(Rh-O) stretch
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Ultraviolet-Visible (UV-Vis) Spectroscopy
The UV-Vis spectrum of rhodium(II) acetate is characterized by two main absorption bands in

the visible region, which are sensitive to the solvent and the presence of axial ligands.[1][2]

Table 4: UV-Vis Absorption Maxima for Rhodium(II) Acetate

Solvent Band I (λ_max, nm)
Band II (λ_max,
nm)

Electronic
Transition (Band I)

Dichloromethane 661 ~450 π(Rh₂) → σ(Rh₂)

Water 584 ~440 π(Rh₂) → σ(Rh₂)[2]

Ethanol ~550-600 ~450 π(Rh₂) → σ(Rh₂)

Experimental Protocols
The following are detailed methodologies for acquiring the spectroscopic data presented.

NMR Spectroscopy
2.1.1 ¹H and ¹³C NMR Spectroscopy

Sample Preparation: Dissolve approximately 5-10 mg of the rhodium(II) acetate compound in

0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, CD₃CN). The choice of solvent is

critical as rhodium(II) acetate can form adducts.

Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a

frequency of 300 MHz or higher for ¹H NMR.

Data Acquisition:

Acquire a standard one-dimensional ¹H NMR spectrum. Due to the potential for

paramagnetism, it may be necessary to use a wider spectral window and shorter

relaxation delays.

For ¹³C NMR, acquire a proton-decoupled spectrum to simplify the signals to singlets for

each unique carbon environment. A larger number of scans will be necessary due to the
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low natural abundance of ¹³C.

Data Processing: Process the raw data using appropriate software. Reference the spectra to

the residual solvent peak.

2.1.2 ¹⁰³Rh NMR Spectroscopy

Due to the low sensitivity of the ¹⁰³Rh nucleus, direct observation is challenging. Indirect

methods are typically employed.

Sample Preparation: Prepare a concentrated solution of rhodium(II) acetate in a suitable

deuterated solvent (e.g., CD₃CN).

Instrumentation: A high-field NMR spectrometer equipped with a broadband probe is

required.

Data Acquisition: Employ a two-dimensional heteronuclear correlation experiment such as

¹H-¹⁰³Rh Heteronuclear Multiple Quantum Coherence (HMQC). This experiment transfers

magnetization from the more sensitive ¹H nuclei to the ¹⁰³Rh nucleus, significantly enhancing

the signal. Alternatively, a proton-detected triple resonance experiment (¹H{¹³C}¹⁰³Rh) can be

used for rapid detection.

Data Processing: Process the 2D data to obtain the ¹⁰³Rh chemical shift from the correlation

signals.

Infrared (IR) Spectroscopy
Sample Preparation:

Solid State (KBr Pellet): Mix a small amount of the solid rhodium(II) acetate sample with

dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a

thin, transparent pellet using a hydraulic press.

Solid State (ATR): Place a small amount of the solid sample directly onto the crystal of an

Attenuated Total Reflectance (ATR) accessory.

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
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Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

Acquire a background spectrum of the empty sample holder (or pure KBr pellet) and subtract

it from the sample spectrum.

Data Processing: Identify and label the significant absorption bands in the spectrum.

UV-Vis Spectroscopy
Sample Preparation: Prepare a dilute solution of rhodium(II) acetate in a UV-transparent

solvent (e.g., dichloromethane, water, ethanol). The concentration should be adjusted to

yield an absorbance in the range of 0.1-1.0 at the wavelength of maximum absorption.

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

Data Acquisition:

Fill a quartz cuvette with the pure solvent to be used as a reference.

Fill a second quartz cuvette with the sample solution.

Record the absorption spectrum over a range of wavelengths, typically from 200 to 800

nm.

Data Processing: Identify the wavelengths of maximum absorbance (λ_max) and their

corresponding absorbance values.

Visualizations
The following diagrams illustrate the workflow for spectroscopic analysis and the relationship

between the different techniques.
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Rhodium(II) Acetate
[Rh₂(OAc)₄]

NMR
(¹H, ¹³C, ¹⁰³Rh) IR UV-Vis

Provides information on the
connectivity and chemical

environment of atoms.

Identifies functional groups
(e.g., carboxylates) and

metal-ligand bonds.

Probes electronic transitions,
revealing information about
metal-metal bonding and

ligand field effects.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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